molecular formula C21H22N2O4 B8445895 6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline

6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline

Cat. No. B8445895
M. Wt: 366.4 g/mol
InChI Key: PPAVDETVIVVGCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline is a useful research compound. Its molecular formula is C21H22N2O4 and its molecular weight is 366.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methoxy-4-methyl-8-nitro-5-[4-phenylbutoxy]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy)quinoline

InChI

InChI=1S/C21H22N2O4/c1-15-11-12-22-20-17(23(24)25)14-18(26-2)21(19(15)20)27-13-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3

InChI Key

PPAVDETVIVVGCI-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C(C2=NC=C1)[N+](=O)[O-])OC)OCCCCC3=CC=CC=C3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred mixture of 5-hydroxy-6-methoxy-4-methyl-8-nitroquinoline (5.9 g, 0.025 mol), 1-bromo-4-phenylbutane (4.3 g, 0.02 mol) and HMPA (15 ml), at 110°-115° C., was added dropwise, during 1 h, a mixture of propylene oxide (6 ml) and Et3N (1 ml). The reaction was continued for 5 h, allowed to cool and extracted successively with pet ether, Et2O and Me2CO leaving 1.1 g of insoluble starting material, 5-hydroxy-6-methoxy-4-methyl-8-nitroquinoline. The pet ether and Et2O fractions were worked up as described above for 6-methoxy-4-methyl-8-nitro-5-(7-phenylheptoxy)quinoline (see example 1, part b) to give crude 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy) quinoline as an oil. This material was dissolved in CHCl3, placed on a silica gel column and eluted with CHCl3. The eluates were concentrated to an oil which on trituration with pet ether gave 3.2 g (43%) of 6-methoxy-4-methyl-8-nitro-5-(4-phenylbutoxy) quinoline as yellow-green crystals, mp 88°-89° C. Recrystallization from hexane provided the analytical sample, mp 90°-91° C.
Quantity
5.9 g
Type
reactant
Reaction Step One
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4.3 g
Type
reactant
Reaction Step One
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Quantity
15 mL
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solvent
Reaction Step One
Quantity
6 mL
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reactant
Reaction Step Two
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1 mL
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solvent
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0 (± 1) mol
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reactant
Reaction Step Three
Name
6-methoxy-4-methyl-8-nitro-5-(7-phenylheptoxy)quinoline
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0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pet ether
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0 (± 1) mol
Type
solvent
Reaction Step Five
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0 (± 1) mol
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solvent
Reaction Step Six

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